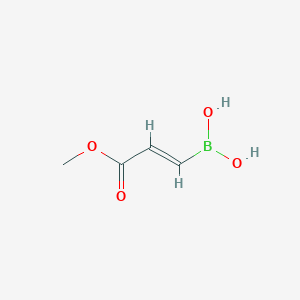

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid

説明

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid is an organoboron compound characterized by a conjugated enoate ester moiety linked to a boronic acid group. Its molecular formula is C₅H₉BO₄, with a monoisotopic mass of 156.053 g/mol. The (E)-configuration of the propenyl group ensures stereochemical specificity, which is critical for its reactivity and interactions in chemical and biological systems.

特性

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO4/c1-9-4(6)2-3-5(7)8/h2-3,7-8H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOJXYDZRSWEKF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid typically involves the reaction of a suitable boronic acid derivative with a methoxy-substituted propenone. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the following steps:

Preparation of the Boronic Acid Derivative: The boronic acid derivative can be prepared by reacting an appropriate boron reagent with a halogenated propenone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

化学反応の分析

Types of Reactions

(E)-(3-Methoxy-3-oxoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The carbonyl group in the propenone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Corresponding alcohols.

Substitution: Various substituted propenones depending on the nucleophile used.

科学的研究の応用

Chemical Characteristics

Molecular Formula: C₄H₇BO₄

Molecular Weight: 129.91 g/mol

IUPAC Name: [(E)-3-methoxy-3-oxoprop-1-enyl]boronic acid

This compound features a boronic acid functional group that allows it to participate in a variety of chemical reactions, particularly those involving carbon-carbon bond formation.

Organic Synthesis

One of the primary applications of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is in organic synthesis , specifically in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Reaction Mechanism

The compound acts as a reagent that couples with various electrophiles, enabling the formation of new carbon frameworks. The mechanism involves:

- Activation of the Boron Center: The boron atom forms a complex with a palladium catalyst.

- Nucleophilic Attack: The activated boron compound attacks an electrophile, facilitating the formation of a new carbon-carbon bond.

- Regeneration of the Catalyst: The catalyst is regenerated, allowing for further reactions.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent . Its ability to form reversible covalent bonds with target proteins positions it as a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines through caspase-dependent mechanisms. Studies have shown that it selectively targets cancer-derived organoids while sparing healthy tissue-derived organoids, highlighting its potential as a targeted therapeutic agent.

Biochemical Research

The interaction of this compound with biological molecules makes it valuable in biochemical research :

Enzyme Inhibition

The compound acts as a reversible inhibitor of serine proteases by covalently bonding to the active site serine residue. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes.

Cellular Effects

It influences various cellular processes, including:

- Cell Signaling: Modulates the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting upstream kinases.

- Metabolism: Inhibits key metabolic enzymes like hexokinase and phosphofructokinase, altering glycolytic flux and energy production.

Development of Biochemical Sensors

Due to its affinity for diol-containing biomolecules, this compound is utilized in developing sensors for detecting carbohydrates and nucleotides. This application is crucial for advancements in diagnostic tools and biomolecule quantification.

作用機序

The mechanism of action of (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an electrophilic organic group. This process leads to the formation of a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .

類似化合物との比較

Structural Analogs and Substituent Effects

Several analogs share structural similarities with the target compound, differing in ester groups or substituent positions:

Key Observations :

Acidity and Reactivity Profiles

The pKa of boronic acids governs their binding affinity to diols (e.g., saccharides) and catalytic activity in physiological conditions:

Key Observations :

- The target compound’s pKa (~9.5–10.5) aligns with boronic acids used in physiological applications, though fluoro-substituted analogs exhibit superior binding due to electronic effects .

- Conjugation of the enoate ester stabilizes the boronate form, enabling reversible interactions in dynamic combinatorial chemistry .

Key Observations :

- The target compound’s enoate ester may enhance membrane permeability, though its direct biological activity remains underexplored compared to phenyl- or naphthyl-substituted analogs .

- Proteasome inhibitors like bortezomib highlight the importance of the boronic acid group in forming covalent adducts with catalytic threonine residues .

生物活性

(E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₇BO₄, with a molecular weight of approximately 113.00 g/mol. The compound features a boronic acid functional group, which allows it to participate in various biochemical interactions.

Target Interactions

This compound primarily interacts with proteins and enzymes that contain active site serines. It forms reversible covalent complexes with these targets, which is crucial for its biological activity. The compound is particularly noted for its ability to inhibit serine proteases by covalently bonding to the active site serine residue.

Biochemical Pathways

The compound has been shown to influence several key biochemical pathways:

- Suzuki–Miyaura Cross-Coupling Reaction : It plays a vital role in forming carbon-carbon bonds, which is essential in organic synthesis and drug development.

- Cell Signaling : It affects the mitogen-activated protein kinase (MAPK) signaling pathway by inhibiting upstream kinases, leading to altered gene expression and cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase-dependent mechanisms. For instance, experiments have shown that this compound can selectively kill cancer-derived organoids while sparing healthy tissue-derived organoids, highlighting its potential as a targeted therapeutic agent .

Enzyme Inhibition

The compound's interaction with serine proteases makes it a valuable candidate for developing enzyme inhibitors. By targeting enzymes that use cis-diols as substrates, this compound can modulate various biological processes, including metabolism and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The introduction of the boronic acid group enhances the selectivity and bioavailability of bioactive molecules, making them more effective in therapeutic applications.

Medicinal Chemistry

The compound is being investigated for its potential use in drug development. Its ability to form reversible covalent bonds with target proteins positions it as a candidate for designing novel therapeutics aimed at various diseases, particularly cancer.

Biochemical Sensors

Due to its affinity for diol-containing biomolecules, this compound is utilized in developing sensors for detecting carbohydrates and nucleotides. This application is crucial for advancements in diagnostic tools and biomolecule quantification .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for producing (E)-(3-methoxy-3-oxoprop-1-en-1-yl)boronic acid with high stereochemical purity?

- Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts to retain the E-configuration. Prodrug strategies are often employed to stabilize boronic acids during synthesis, as they are prone to trimerization or oxidation. Post-synthesis purification via recrystallization or chromatography is critical, with monitoring by NMR to confirm boronic acid integrity .

Q. How can boronic acid-diol binding kinetics be experimentally characterized to ensure accurate sensor or drug design?

- Methodological Answer: Stopped-flow fluorescence spectroscopy is used to measure association/dissociation rates (k, k) at physiological pH. For example, binding constants (K) with sugars (e.g., fructose, glucose) are determined by titrating boronic acid solutions with diols and fitting fluorescence quenching data to a 1:1 binding model. This ensures real-time monitoring of rapid equilibria (seconds to minutes) .

Q. What analytical techniques are recommended for characterizing boronic acid-containing compounds, especially those prone to dehydration/trimerization?

- Methodological Answer: MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix suppresses boroxine formation via in situ esterification, enabling accurate mass determination. For peptides, on-plate derivatization with DHB stabilizes boronic acids, allowing sequencing via MS/MS fragmentation. Complementary and NMR in DMSO-d or CDOD can resolve trimerization artifacts .

Advanced Research Questions

Q. How can computational methods guide the design of boronic acid derivatives with enhanced binding affinity or selectivity?

- Methodological Answer: QSAR modeling with Mordred descriptors (e.g., electronic, steric parameters) and PCA/k-means clustering identifies structural motifs correlated with target properties. For example, virtual libraries of 5,136 boronic acids were screened using RDKit-minimized 3D structures and machine learning to prioritize candidates for synthesis . Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts binding energies and optimizes transition states for stereoselective reactions .

Q. What strategies resolve discrepancies in glycoprotein-boronic acid interaction data caused by non-specific binding?

- Methodological Answer: Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces quantifies specific vs. non-specific binding. Buffer optimization (e.g., adding 0.01% Tween-20) reduces hydrophobic interactions. Competitive elution with sorbitol (a high-affinity diol) confirms boronic acid-mediated binding. Secondary validation via glycan-specific lectin arrays or enzymatic deglycosylation ensures selectivity .

Q. How can thermal stability and degradation pathways of boronic acids be systematically evaluated for material science applications?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition temperatures and residues. For flame-retardant candidates, char yield at 700°C correlates with efficacy. Mass spectrometry-coupled pyrolysis (Py-GC/MS) reveals degradation products (e.g., boric oxide, CO), informing structure-stability relationships .

Q. What LC-MS/MS protocols ensure sensitive detection of boronic acid impurities in drug substances?

- Methodological Answer: Triple-quadrupole LC-MS/MS in MRM mode achieves sub-ppm detection limits for underivatized boronic acids. Mobile phases with 0.1% formic acid enhance ionization. Validation parameters (LOD, LOQ, linearity) follow ICH guidelines, with column selection (e.g., C18) optimized for retention of polar impurities like carboxy phenyl boronic acid .

Methodological Considerations

- Data Contradiction Analysis: Conflicting binding affinities may arise from pH-dependent boronic acid ionization (pK ~8–9). Always report experimental pH and buffer composition. For crystallography, SHELX refinement (e.g., SHELXL) with Hirshfeld surface analysis resolves electron density ambiguities caused by boron’s low atomic number .

- Experimental Design: For in vivo studies, boronic acid ester prodrugs (e.g., pinacol esters) improve bioavailability. Hydrolysis rates in serum are quantified via HPLC-UV to ensure controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。